molecular formula C22H26N2O2 B2581009 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethylbutanamide CAS No. 946269-62-1

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethylbutanamide

Cat. No.: B2581009
CAS No.: 946269-62-1
M. Wt: 350.462
InChI Key: OWCITSHKHAGVES-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethylbutanamide is a complex organic compound known for its potential applications in various fields of research and industry. This compound is characterized by its unique molecular structure, which includes a benzyl group, a tetrahydroquinoline core, and an ethylbutanamide side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethylbutanamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroquinoline core, followed by the introduction of the benzyl group and the ethylbutanamide side chain. Common reagents used in these reactions include benzyl chloride, ethylbutanoyl chloride, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification methods such as recrystallization and chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, hydroxylated compounds, and substituted benzyl derivatives.

Scientific Research Applications

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethylbutanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide
  • N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide
  • N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide

Uniqueness

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethylbutanamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of a tetrahydroquinoline core with an ethylbutanamide side chain distinguishes it from other similar compounds, potentially leading to unique applications and effects.

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethylbutanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core, which is known for various pharmacological properties. Its structural formula can be represented as follows:

N 1 benzyl 2 oxo 1 2 3 4 tetrahydroquinolin 6 yl 2 ethylbutanamide\text{N 1 benzyl 2 oxo 1 2 3 4 tetrahydroquinolin 6 yl 2 ethylbutanamide}

Key Properties:

PropertyValue
Molecular FormulaC_{20}H_{24}N_{2}O_{2}
Molecular Weight336.42 g/mol
LogP4.7155
Polar Surface Area38.90 Å
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This mechanism is akin to other compounds in its class that disrupt cellular signaling pathways by competing with adenosine triphosphate (ATP) for binding sites on kinases.
  • DNA Intercalation : The quinoline core allows the compound to intercalate with DNA, potentially inhibiting replication and transcription processes.
  • Receptor Modulation : The presence of the benzyl and butanamide moieties may enhance binding affinity to certain proteins, leading to modulation of receptor signaling pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties through various mechanisms:

  • Cell Cycle Arrest : Studies have shown that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .
  • Inhibition of Tumor Growth : In vivo studies have demonstrated significant tumor growth inhibition in models treated with related compounds.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity : Preliminary studies suggest effectiveness against a range of bacterial strains and fungi. This broad-spectrum activity highlights its potential as a lead compound in antibiotic development .

Study 1: Anticancer Activity Evaluation

A study published in RSC Advances explored the anticancer potential of related tetrahydroquinoline derivatives. The results indicated that these compounds could significantly reduce cell viability in various cancer cell lines through apoptosis induction mechanisms.

Study 2: Antimicrobial Efficacy Assessment

Another research effort focused on the antimicrobial activity of this compound against resistant strains of bacteria. The findings revealed promising results with minimal inhibitory concentrations (MICs) comparable to existing antibiotics.

Properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-3-17(4-2)22(26)23-19-11-12-20-18(14-19)10-13-21(25)24(20)15-16-8-6-5-7-9-16/h5-9,11-12,14,17H,3-4,10,13,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCITSHKHAGVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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